molecular formula C20H16F3N3O3 B2713715 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide CAS No. 1797639-11-2

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2713715
CAS No.: 1797639-11-2
M. Wt: 403.361
InChI Key: BLDOZHZIEYIQCF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin-methyl group and a 3-(trifluoromethyl)benzamide moiety. Its synthesis likely involves coupling a pyrazole intermediate with a benzoyl chloride derivative, analogous to methods described for related compounds .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3/c21-20(22,23)14-5-3-4-13(8-14)19(27)25-15-9-24-26(10-15)11-16-12-28-17-6-1-2-7-18(17)29-16/h1-10,16H,11-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDOZHZIEYIQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following chemical attributes:

  • Molecular Formula : C22H18N4O4
  • Molecular Weight : 402.4 g/mol
  • IUPAC Name : N-[1-(2,3-dihydrobenzo[b][1,4]dioxin-3-ylmethyl)pyrazol-4-yl]-3-(trifluoromethyl)benzamide
  • CAS Number : 2034524-25-7

Biological Activity Overview

Recent studies have highlighted several biological activities associated with compounds structurally similar to this compound:

  • Antiparasitic Activity : A series of pyrazole derivatives have shown significant antiparasitic effects against Trypanosoma cruzi, T. brucei rhodesiense, and Leishmania infantum. These compounds exhibited low micromolar potencies while maintaining low cytotoxicity against human cells, indicating their potential as therapeutic agents for parasitic infections .
  • Cytotoxicity : The compound's structural analogs have been evaluated for cytotoxic properties in vitro. Some derivatives demonstrated notable cytotoxicity, which poses critical implications for their development as therapeutic agents. It underscores the necessity for thorough cytotoxicity assessments in future drug discovery projects .
  • Mechanisms of Action : Pyrazole derivatives have been associated with various mechanisms, including inhibition of specific enzymes and modulation of cellular pathways related to autophagy and inflammation. For instance, some pyrazoles act as antagonists of Toll-like receptor 9 (TLR9), influencing the innate immune response .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiparasiticEffective against T. cruzi, T. brucei, and Leishmania species
CytotoxicityExhibited cytotoxic effects in vitro; varies among different derivatives
Immune ModulationActs as TLR9 antagonists affecting immune responses

Case Study: High-throughput Screening

A high-throughput screening campaign identified certain pyrazole derivatives as promising candidates for autophagy induction. The study revealed that specific structural modifications could enhance biological activity while minimizing toxicity risks. This highlights the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for further development .

Comparison with Similar Compounds

Structural Analogues with Dihydrobenzodioxin and Benzamide Moieties

Compound 8(h) : N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide

  • Key Features : Shares the dihydrobenzodioxin-pyrazole backbone but substitutes the benzamide with a bromo-trifluoromethylphenyl group.
  • Physical Properties : Melting point (99–102°C) and IR data (C=O stretch at 1651 cm⁻¹) align with benzamide derivatives .
  • Synthetic Yield : 61%, comparable to typical amide coupling efficiencies .
Parameter Target Compound Compound 8(h)
Core Structure Pyrazole + dihydrobenzodioxin Pyrazole + dihydrobenzodioxin
Substituents 3-(Trifluoromethyl)benzamide 4-Bromo-3-(trifluoromethyl)benzamide
Melting Point Not reported 99–102°C
IR (C=O stretch) ~1650 cm⁻¹ (inferred) 1651 cm⁻¹

Trifluoromethyl-Substituted Benzamides

Compound 930876-39-4: 3-{2-[(Propan-2-yl)amino]acetamido}-N-[3-(trifluoromethyl)phenyl]benzamide

  • Key Features: Retains the 3-(trifluoromethyl)benzamide group but replaces the pyrazole-dihydrobenzodioxin with an acetamido-propan-2-ylamino side chain.
  • Impact of Substituents : The trifluoromethyl group increases logP (lipophilicity), while the acetamido chain may enhance solubility .

Pyrazole-Containing Derivatives

Example 53: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Key Features: Pyrazolo-pyrimidine core with fluorophenyl and chromenone groups.
  • Synthesis : Uses Suzuki coupling (Pd catalysis), yielding 28% for similar boronic acid derivatives .
  • Mass Data: Higher molar mass (589.1 g/mol vs. ~450 g/mol for the target compound) due to chromenone and fluorophenyl groups .

Key Findings and Trends

Dihydrobenzodioxin Role: Enhances thermal stability (e.g., Compound 8(h) MP ~100°C) compared to non-rigid analogs .

Trifluoromethyl Impact : Improves metabolic resistance but may reduce aqueous solubility versus bromo or methyl substituents .

Synthetic Efficiency : Amide couplings (61% yield ) outperform transition-metal-mediated methods (28–50% ), suggesting scalability advantages.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis typically involves coupling a pyrazole-4-amine derivative with a 3-(trifluoromethyl)benzoyl chloride precursor under amide-forming conditions. Critical parameters include:

  • Reagent selection : Use of coupling agents like HBTU or BOP to enhance reaction efficiency .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (0–25°C) to minimize side reactions .
  • Purification : Column chromatography or HPLC to achieve >95% purity, as impurities can skew biological assay results .
StepReagents/ConditionsYield (%)Purity (%)
1HBTU, Et₃N, THF, 25°C61–7595–100
2K₂CO₃, DMF, RT70–8598–100

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dihydrobenzodioxin methyl group (δ 4.25–4.26 ppm, d) and trifluoromethylbenzamide carbonyl (δ 165.1 ppm) .
  • Mass spectrometry : ESI-MS validates the molecular ion peak (e.g., m/z 489.1 [M+H]⁺) .
  • FTIR : Peaks at 1651 cm⁻¹ (C=O stretch) and 1614 cm⁻¹ (N-H bend) confirm amide bond formation .

Q. What methodologies are used to assess solubility and formulation for in vitro studies?

  • Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media to determine solubility limits .
  • Stability testing : HPLC retention time analysis under physiological conditions (pH 7.4, 37°C) to monitor degradation over 24–72 hours .

Q. How are preliminary in vitro biological activities evaluated?

  • Enzyme inhibition assays : Dose-response curves (IC₅₀ values) against targets like adenylyl cyclases using fluorogenic substrates .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., melanoma) to identify anti-proliferative effects .

Advanced Research Questions

Q. How do structural modifications influence structure-activity relationships (SAR)?

  • Trifluoromethyl position : Substitution at the 3-position on the benzamide enhances metabolic stability compared to 2- or 4-positions .
  • Pyrazole substitution : Adding methyl groups at the 1-position improves target binding affinity by 2–3 fold in kinase inhibition assays .
Substituent ModificationBiological Activity (IC₅₀, nM)
3-CF₃, 1-Me-pyrazole12.4 ± 1.2 (Adenylyl cyclase)
4-CF₃, 1-H-pyrazole45.6 ± 3.8

Q. What mechanistic insights exist for its enzyme inhibition properties?

  • Allosteric modulation : The dihydrobenzodioxin group binds to a hydrophobic pocket in adenylyl cyclase 1, disrupting calmodulin interactions .
  • Kinetic studies : Non-competitive inhibition confirmed via Lineweaver-Burk plots with Ki values of 8.9 ± 0.7 µM .

Q. How should conflicting biological activity data be resolved?

  • Assay variability : Discrepancies in IC₅₀ values (e.g., 12 vs. 45 nM) may arise from differences in cell lines (e.g., BRAF-mutant vs. wild-type melanoma) .
  • Counter-screening : Validate off-target effects using panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .

Q. What techniques are used to study target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Monitor thermal stabilization of target proteins (e.g., kinases) in the presence of the compound .
  • Pull-down assays : Biotinylated analogs coupled with streptavidin beads to isolate protein complexes for LC-MS/MS identification .

Q. How can computational modeling guide derivative design?

  • Docking simulations : AutoDock Vina predicts binding poses with adenylyl cyclase (PDB: 3H6), identifying key hydrogen bonds with Arg102 and Tyr356 .
  • ADMET prediction : SwissADME estimates logP (3.2) and CNS permeability, guiding lead optimization for blood-brain barrier penetration .

Q. What strategies improve compound stability under physiological conditions?

  • Prodrug approaches : Mask the amide group with pivaloyloxymethyl (POM) to enhance oral bioavailability .
  • Lyophilization : Formulate as a lyophilized powder with cyclodextrin to prevent hydrolysis in aqueous buffers .

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